(R)-alpha-Allylalanine hydrate, 98per cent, 98per cent ee
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Overview
Description
®-alpha-Allylalanine hydrate, 98% purity and 98% enantiomeric excess, is a chiral amino acid derivative. This compound is notable for its high enantiomeric purity, making it valuable in various scientific and industrial applications. The presence of the allyl group in its structure provides unique reactivity, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Allylalanine hydrate typically involves asymmetric hydrogenation or enzymatic resolution. One common method is the asymmetric hydrogenation of alpha-allyl-alpha-amino acids using chiral catalysts. This process ensures high enantiomeric excess and purity. The reaction conditions often include the use of ruthenium or iridium-based catalysts under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of ®-alpha-Allylalanine hydrate may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of chiral ligands and catalysts is crucial to achieving the desired enantiomeric excess and purity .
Chemical Reactions Analysis
Types of Reactions
®-alpha-Allylalanine hydrate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated amino acids.
Substitution: The allyl group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, RNH2) are used under mild to moderate conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated amino acids.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-alpha-Allylalanine hydrate is utilized in several scientific research fields:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-alpha-Allylalanine hydrate involves its interaction with various molecular targets. In biological systems, it can be incorporated into peptides and proteins, influencing their structure and function. The allyl group provides a reactive site for further chemical modifications, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
®-alpha-Methylalanine: Another chiral amino acid with a methyl group instead of an allyl group.
®-alpha-Ethylalanine: Similar structure but with an ethyl group.
®-alpha-Phenylalanine: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
®-alpha-Allylalanine hydrate is unique due to its allyl group, which provides distinct reactivity compared to other chiral amino acids. This makes it particularly valuable in synthetic chemistry for creating complex molecules with specific stereochemistry .
Properties
CAS No. |
1266371-17-8 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17232 |
Synonyms |
(R)-alpha-Allylalanine hydrate, 98%, 98% ee |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.